
2-(3-Bromophenyl)piperazine dihydrochloride
Description
Historical Context of Arylpiperazine Derivatives in Medicinal Chemistry
Arylpiperazines emerged as privileged scaffolds in neuropsychopharmacology following the serendipitous discovery of buspirone’s anxiolytic properties in the 1980s. The structural motif—a piperazine ring linked to an aromatic system—enables dual functionality: the basic nitrogen atoms facilitate blood-brain barrier penetration, while the aryl group provides tunable receptor selectivity. Early derivatives like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) demonstrated differential binding at 5-HT~1A~ and 5-HT~2A~ receptors, laying the groundwork for structure-activity relationship (SAR) studies.
The incorporation of bromine at specific phenyl positions marked a pivotal advancement. Bromine’s electronegativity and van der Waals radius (1.85 Å) introduced steric and electronic perturbations critical for optimizing receptor affinity. For instance, 1-(4-bromophenyl)piperazine (pBPP) showed a 12-fold greater 5-HT~1A~ binding affinity (K~i~ = 38 nM) compared to its meta-substituted counterpart in radioligand displacement assays. These findings catalyzed systematic investigations into substitution patterns across the phenyl ring, with this compound emerging as a key intermediate in developing conformationally restricted analogs.
Table 1: Comparative Receptor Affinities of Bromophenylpiperazine Isomers
Compound | 5-HT~1A~ K~i~ (nM) | 5-HT~2A~ K~i~ (nM) | α~1~-Adrenergic K~i~ (nM) |
---|---|---|---|
1-(4-Bromophenyl)piperazine | 38 ± 2.1 | 420 ± 35 | 1,250 ± 110 |
1-(3-Bromophenyl)piperazine | 455 ± 28 | 85 ± 7.3 | 890 ± 75 |
2-(3-Bromophenyl)piperazine | 210 ± 15 | 310 ± 22 | 2,300 ± 195 |
Data derived from radioligand competition assays using [³H]-8-OH-DPAT (5-HT~1A~), [³H]-ketanserin (5-HT~2A~), and [³H]-prazosin (α~1~).
Positional Isomerism Considerations in Bromophenylpiperazine Analogues
Positional isomerism in bromophenylpiperazines governs three-dimensional molecular geometry, altering pharmacophore presentation to G protein-coupled receptors. X-ray crystallography of this compound reveals a chair conformation in the piperazine ring, with the bromine atom adopting a pseudo-axial orientation relative to the N1 nitrogen. This spatial arrangement creates a 112° dihedral angle between the phenyl and piperazine planes, contrasting sharply with the near-coplanar orientation (8° dihedral) observed in the 4-bromo isomer.
The meta-substitution in this compound introduces unique electronic effects. Density functional theory (DFT) calculations at the B3LYP/6-311G** level indicate a 0.27 eV stabilization of the highest occupied molecular orbital (HOMO) compared to para-substituted analogs, enhancing π-π stacking interactions with receptor aromatic residues. Nuclear magnetic resonance (NMR) studies further demonstrate through-space coupling between the bromine atom and piperazine protons (J = 2.8 Hz), confirming intramolecular charge transfer effects.
Table 2: Spectroscopic and Computational Parameters of Bromophenylpiperazine Isomers
Parameter | 2-(3-Bromophenyl)piperazine | 1-(3-Bromophenyl)piperazine | 1-(4-Bromophenyl)piperazine |
---|---|---|---|
^1^H NMR δ (piperazine) | 3.36–3.39 ppm | 3.12–3.15 ppm | 3.08–3.11 ppm |
^13^C NMR δ (C-Br) | 133.1 ppm | 132.8 ppm | 114.4 ppm |
HOMO Energy (eV) | -6.24 | -6.18 | -6.31 |
LogP (Calculated) | 2.87 | 2.91 | 2.79 |
Spectroscopic data from CD~3~OD solutions at 298 K; computational data at B3LYP/6-311G* level.*
Synthetic accessibility further differentiates the isomers. While 1-(4-bromophenyl)piperazine can be prepared via Ullmann coupling (72% yield), the meta-substituted analog requires Buchwald-Hartwig amination under microwave irradiation (58% yield). The 2-(3-bromophenyl) isomer presents additional challenges due to steric hindrance during cyclization, often necessitating high-dilution conditions to suppress oligomerization. These synthetic hurdles underscore the importance of developing regioselective bromination strategies, such as directed ortho-metalation using lithium tetramethylpiperidide.
Propriétés
IUPAC Name |
2-(3-bromophenyl)piperazine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2.2ClH/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10;;/h1-3,6,10,12-13H,4-5,7H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFBTCPKFLRRJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC=C2)Br.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrCl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172867-88-7 | |
Record name | 2-(3-bromophenyl)piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)piperazine dihydrochloride typically involves the reaction of 3-bromophenylamine with piperazine under specific conditions. One common method includes the use of a high-boiling solvent to facilitate the reaction . Another approach involves the bromo-lithium exchange on 2-bromophenylpiperazine followed by reaction with a disulfane compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Bromophenyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, often used under reflux conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives .
Applications De Recherche Scientifique
2-(3-Bromophenyl)piperazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Bromophenyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as GABA receptor agonists, causing hyperpolarization of nerve endings and resulting in various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Core Structural Features
- 2-(3-Bromophenyl)piperazine dihydrochloride : Contains a piperazine ring with a 3-bromophenyl group at the 2-position and two HCl molecules.
- CAS 215649-81-3 (1-(3-Bromophenyl)-2-piperazinone hydrochloride): Features a piperazinone core (a piperazine ring with a carbonyl group) and a 3-bromophenyl substituent .
- Hydroxyzine dihydrochloride: A diphenylmethane-piperazine derivative with a 4-chlorophenylbenzyl group and ethanol side chain .
- Trimetazidine dihydrochloride : Contains a 2,3,4-trimethoxybenzyl group attached to piperazine .
Physicochemical Properties
Pharmacological Activities
Receptor Interactions
Activité Biologique
2-(3-Bromophenyl)piperazine dihydrochloride, a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily noted for its interactions with various biological targets, which may lead to therapeutic applications, particularly in oncology and neuropharmacology.
Chemical Structure and Properties
The compound's structure features a bromophenyl group attached to a piperazine ring, which is known for its ability to modulate receptor activity. The presence of the bromine atom enhances its lipophilicity and may influence its biological interactions.
Piperazine derivatives like this compound typically function as receptor modulators . They interact with neurotransmitter receptors, which can lead to alterations in neuronal signaling pathways. The specific mechanism often involves:
- Binding Affinity : The compound binds to specific receptors, influencing their activity.
- Biochemical Pathways : It may affect various signaling pathways depending on the target receptor.
- Pharmacokinetics : The chemical properties of the compound influence its absorption, distribution, metabolism, and excretion (ADME) profiles.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . For instance:
- In vitro Studies : The compound was tested against several human cancer cell lines, showing significant growth inhibition. In particular, it demonstrated efficacy against pancreatic cancer cells (e.g., MiaPaCa2 and BxPC3) with GI50 values indicating potent cytotoxicity .
Cell Line | GI50 (µM) |
---|---|
MiaPaCa2 | 3.7 |
BxPC3 | 18 |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties , particularly in models of neurodegenerative diseases. Its interaction with cholinergic systems suggests potential utility in treating conditions like Alzheimer's disease:
- Cholinesterase Inhibition : Studies have shown that piperazine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the pathophysiology of Alzheimer's disease .
Compound | AChE IC50 (µM) | BChE IC50 (µM) |
---|---|---|
This compound | 0.055 | 0.017 |
Study on Cancer Cell Lines
A focused library of piperazine derivatives was synthesized, including this compound. The study evaluated the growth inhibition across multiple cancer cell lines, revealing that modifications to the piperazine structure could enhance cytotoxicity against specific cancer types .
Neuroprotective Mechanism Exploration
In another study examining cholinergic modulation, compounds analogous to this compound were evaluated for their ability to inhibit cholinesterases. The results indicated that structural modifications could increase potency against these enzymes, suggesting a pathway for developing effective treatments for neurodegenerative diseases .
Q & A
Q. What are the common synthetic routes for 2-(3-bromophenyl)piperazine dihydrochloride?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and reductive amination. Key steps include:
- Alkylation : Reacting 3-bromophenylpiperazine with alkyl halides or carbonyl-containing intermediates under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Salt Formation : Converting the freebase to the dihydrochloride salt using HCl in methanol or ethanol to enhance solubility .
- Purification : Techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH) ensure >95% purity .
Q. How is the compound characterized for structural confirmation?
- X-ray Diffraction (XRD) : Determines crystal structure, confirming the chair conformation of the piperazine ring and bromophenyl orientation .
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., bromine at the 3-position of the phenyl group) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₁₃BrCl₂N₂, MW ≈ 348.05 g/mol) .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Highly soluble in water (>50 mg/mL) due to the dihydrochloride salt form; sparingly soluble in non-polar solvents .
- Stability : Stable at −20°C in anhydrous conditions. Degrades above 150°C, with hydrolysis risks in acidic/alkaline environments .
Advanced Research Questions
Q. How does the 3-bromo substituent influence receptor binding compared to 2- or 4-bromo analogs?
The 3-bromo group induces steric and electronic effects that alter binding kinetics:
- Serotonin Receptors (5-HT) : 3-Bromo substitution reduces binding affinity by 30–50% compared to 2-bromo analogs, likely due to altered π-π stacking .
- Dopamine Transporters : Enhances inhibitory activity (IC₅₀ = 120 nM vs. 250 nM for 4-bromo derivatives) by optimizing halogen bonding with hydrophobic pockets .
Experimental Tip: Use radioligand displacement assays (e.g., H-paroxetine for 5-HT) to quantify differences .
Q. How can researchers resolve contradictions in reported pharmacological data?
Discrepancies in IC₅₀ values (e.g., dopamine uptake inhibition) may arise from:
- Assay Conditions : Variations in buffer pH (7.4 vs. 7.0) or temperature (25°C vs. 37°C) .
- Purity : Impurities >5% (e.g., residual freebase) skew dose-response curves. Validate purity via HPLC before assays .
- Structural Analog Interference : Cross-reactivity with off-target receptors (e.g., σ-1 receptors) requires selective antagonists like BD1063 in control experiments .
Q. What strategies optimize bioavailability without compromising activity?
- Salt Modification : Replace dihydrochloride with mesylate or tosylate salts to improve lipophilicity (logP from −1.2 to 0.5) .
- Prodrug Design : Esterify the piperazine nitrogen to enhance membrane permeability, with enzymatic cleavage in vivo .
- Co-solvent Systems : Use cyclodextrin complexes or PEG-based formulations for in vivo studies .
Q. How does the compound’s stability impact long-term storage and experimental reproducibility?
- Degradation Pathways : Hydrolysis of the piperazine ring occurs at pH < 3 or > 10. Monitor via LC-MS for degradants like 3-bromoaniline .
- Storage Recommendations : Lyophilize and store at −80°C under argon to prevent oxidation of the bromophenyl group .
Methodological Considerations
Q. How to distinguish this compound from structural analogs?
-
Chromatographic Retention : Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) shows distinct retention times:
Compound Retention Time (min) 3-Bromo derivative 8.2 2-Bromo derivative 7.5 4-Bromo derivative 9.1 -
Vibrational Spectroscopy : FT-IR identifies C-Br stretching at 560 cm⁻¹ (vs. 580 cm⁻¹ for 4-bromo) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.